![molecular formula C27H18BrClN4O B2715656 2-(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline CAS No. 361480-95-7](/img/structure/B2715656.png)
2-(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline
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Overview
Description
2-(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline is a useful research compound. Its molecular formula is C27H18BrClN4O and its molecular weight is 529.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing a variety of quinazoline derivatives, highlighting the versatility of these compounds in medicinal chemistry. For instance, Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives as part of their exploration of potential anti-inflammatory and analgesic agents, demonstrating the compound's synthesis and structural characterization (Farag et al., 2012). Similarly, Hassanien et al. (2022) focused on synthesizing novel compounds based on lawsone, exploring their antioxidant and antitumor activities, which includes an evaluation of their chemical structure and potential biological applications (Hassanien et al., 2022).
Biological Applications
The biological applications of quinazoline derivatives are varied, encompassing antimicrobial, anticancer, and anti-inflammatory activities. For example, Ansari and Khan (2017) explored the antimicrobial potential of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, contributing to the development of new antimicrobial agents (Ansari & Khan, 2017). Moreover, compounds exhibiting antitumor activity against various cancer cell lines were synthesized by Liu et al. (2009), indicating the potential of such compounds in cancer research (Liu et al., 2009).
Molecular Docking and Inhibition Studies
The interaction of quinazoline derivatives with biological targets has also been a focus, with Zhang et al. (2019) designing and synthesizing 4-arylaminoquinazoline derivatives for evaluating their inhibition of the epidermal growth factor receptor tyrosine kinase (EGFRwt-TK), revealing insights into the molecular mechanisms of action (Zhang et al., 2019).
Mechanism of Action
Boronic acids and their esters
This compound contains a boronic ester group. Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . These compounds are only marginally stable in water .
Protodeboronation
Protodeboronation is a process that involves the removal of a boron group from a molecule. It has been used in the synthesis of various organic compounds .
Hydromethylation
This compound might undergo a process called hydromethylation, which involves the addition of a hydrogen atom and a methyl group to a molecule . This process has been used in the synthesis of various organic compounds .
properties
IUPAC Name |
2-[5-(4-bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18BrClN4O/c28-19-10-8-17(9-11-19)23-16-24(25-7-4-14-34-25)33(32-23)27-30-22-13-12-20(29)15-21(22)26(31-27)18-5-2-1-3-6-18/h1-15,24H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDVOIPSTHIXBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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